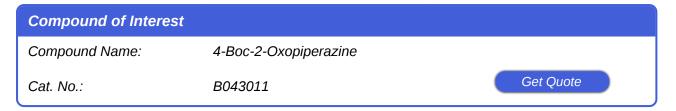


A Technical Guide to 4-Boc-2-Oxopiperazine: Commercial Availability, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Boc-2-oxopiperazine** (tert-butyl 3-oxopiperazine-1-carboxylate), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, presents key quantitative data, and outlines detailed experimental protocols for its synthesis. Furthermore, this guide includes visualizations of a typical sourcing workflow and a common synthetic pathway to aid in research and development processes.

Commercial Availability

4-Boc-2-oxopiperazine is readily available from a multitude of chemical suppliers worldwide, ensuring a stable supply chain for research and development needs. The compound is marketed under various synonyms, including tert-butyl 3-oxopiperazine-1-carboxylate and 1-Boc-3-oxopiperazine. Below is a summary of its availability from prominent suppliers.



Supplier	Product Name(s)	CAS Number	Purity	Available Quantities
Thermo Scientific Chemicals	4-N-BOC-2-oxo- piperazine, 97%	76003-29-7	97%	1 g, 5 g
Sigma-Aldrich	1-Boc-3- oxopiperazine	76003-29-7	98%	Custom Quantities
TCI America	tert-Butyl 3- Oxopiperazine-1- carboxylate	76003-29-7	>98.0% (GC)	1 g, 5 g
ChemScene	4-Boc-2- Oxopiperazine	76003-29-7	≥97%	Custom Quantities
Chem-Impex	tert-Butyl 3- oxopiperazine-1- carboxylate	76003-29-7	≥ 98% (GC)	Custom Quantities
SHANGHAI T&W PHARMACEUTI CAL CO., LTD.	tert-butyl 3- oxopiperazine-1- carboxylate	76003-29-7	99.3%	Bulk Quantities
SAS Applied Research & Lab Materials Pvt. (via Echemi)	4-N-Boc-2-oxo- piperazine	76003-29-7	Not Specified	Inquire

Quantitative Data

A thorough understanding of the physicochemical properties of **4-Boc-2-oxopiperazine** is crucial for its effective use in experimental settings. The following table summarizes key quantitative data gathered from various commercial and technical sources.



Property	Value	Source(s)
Chemical Identifiers		
CAS Number	76003-29-7	[1][2]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₃	[2]
Molecular Weight	200.23 g/mol	[2]
InChI Key	FCMLWBBLOASUSO- UHFFFAOYSA-N	
SMILES	CC(C) (C)OC(=O)N1CCNC(=O)C1	
Physical Properties		
Appearance	White to off-white or light yellow crystalline powder	[1][3][4]
Melting Point	156-164 °C	[1][3][4]
Boiling Point	359.1 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Spectroscopic Data		
Infrared Spectrum	Conforms to structure	[4]
Purity		
Assay	≥96.0% (GC) to 99.3%	[4]

Experimental Protocols: Synthesis of 4-Boc-2-Oxopiperazine

The synthesis of **4-Boc-2-oxopiperazine** is typically achieved through the N-protection of 2-oxopiperazine (piperazin-2-one) with a Boc-anhydride. Below are two detailed methodologies adapted from publicly available procedures.

Method 1: Synthesis in Dichloromethane



This protocol describes the synthesis of **4-Boc-2-oxopiperazine** using di-tert-butyl dicarbonate in dichloromethane at room temperature.

Materials:

- Piperazin-2-one (1.0 equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
- Dichloromethane (DCM)

Procedure:

- Dissolve piperazin-2-one (1.037 g, 10.4 mmol) in 52 mL of dichloromethane.
- To the solution, add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol).
- Stir the reaction mixture at room temperature for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer with deionized water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Method 2: Synthesis with Triethylamine and DMAP Catalysis

This method employs a base (triethylamine) and a catalyst (4-dimethylaminopyridine) to facilitate the reaction.

Materials:

Piperazin-2-one (1.0 equivalent, 10.0 g, 100 mmol)



- Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents, 22.9 g, 105 mmol)
- Triethylamine (2.0 equivalents, 20.2 g, 200 mmol)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount, 50 mg)
- Dichloromethane (DCM) (250 mL)
- Water, 5% citric acid, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine

Procedure:

- In a flask, dissolve piperazin-2-one, triethylamine, and DMAP in dichloromethane.
- Cool the mixture in an ice-water bath.
- Slowly add di-tert-butyl dicarbonate to the cooled solution.
- Stir the resulting mixture for 1 hour in the ice-water bath.
- Remove the ice bath and continue stirring at room temperature for an additional 4.5 hours.
- Dilute the mixture with an additional 250 mL of dichloromethane.
- Sequentially wash the organic layer with water (200 mL), 5% citric acid (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to obtain the final product.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the procurement and synthesis of **4-Boc-2-oxopiperazine**.

Logical Workflow for Sourcing Chemical Intermediates



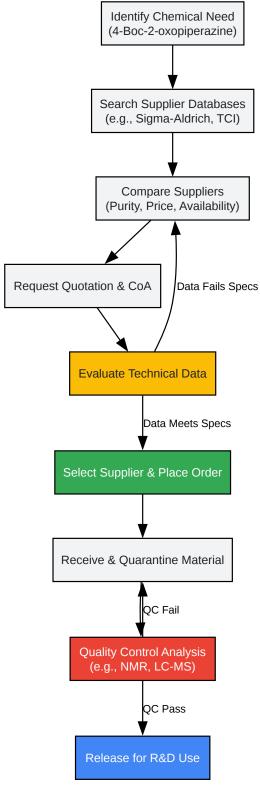


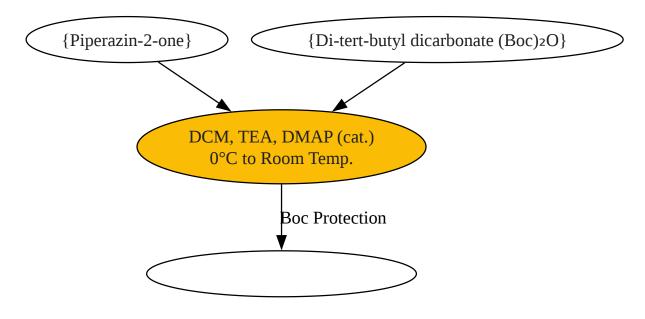
Figure 1: Sourcing Workflow

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Caption: A logical workflow for sourcing and qualifying a chemical intermediate.



Synthesis Pathway of 4-Boc-2-Oxopiperazinedot



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